

physicochemical properties of 2-Bromo-4-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Bromo-4-(trifluoromethyl)pyridine

Cat. No.: B130479

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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical building blocks is paramount for their effective application in synthesis and the prediction of the characteristics of resulting molecules. This guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-4-(trifluoromethyl)pyridine**, a versatile reagent in organic synthesis.

Core Physicochemical Data

The following tables summarize the key quantitative data for **2-Bromo-4-(trifluoromethyl)pyridine**, providing a clear and concise reference for laboratory use.

Table 1: Identification and Structural Information

Parameter	Value	Reference
CAS Number	175205-81-9	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₃ BrF ₃ N	[2] [3] [4] [5] [6]
Molecular Weight	225.99 g/mol	[2] [3]
SMILES String	FC(F)(F)c1ccnc(Br)c1	[2]
InChI Key	WZVHLUMAQLUNTJ-UHFFFAOYSA-N	[2] [4]

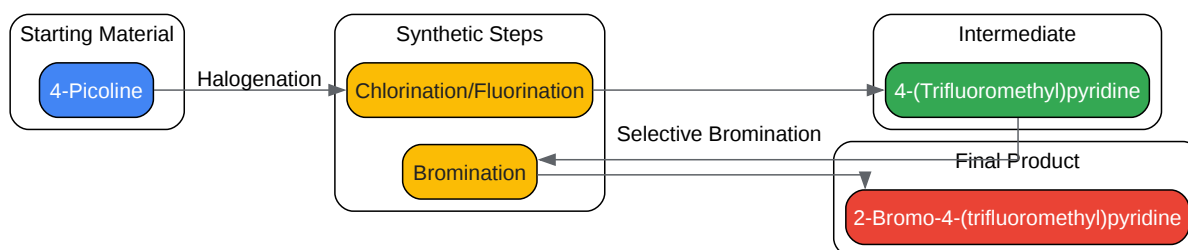
Table 2: Physical and Chemical Properties

Property	Value	Conditions	Reference
Appearance	Colorless to light yellow liquid	Room Temperature	[3] [5]
Melting Point	-21 to -20 °C	[1]	
Boiling Point	84-85 °C	14 mmHg	[1] [2] [4]
162-164 °C	[5]		
Density	1.827 g/mL	25 °C	[1] [2]
1.65 g/cm ³	[5]		
1.83 g/cm ³	[4]		
Refractive Index	1.478	20 °C	[2] [4]
Flash Point	73 °C (163.4 °F)	[2] [4]	
Solubility	Soluble in organic solvents such as dichloromethane and chloroform.	[5]	
DMSO: 200 mg/mL (884.99 mM)	Requires sonication	[3]	

Synthesis and Reactivity

2-Bromo-4-(trifluoromethyl)pyridine is a valuable building block in organic synthesis, primarily utilized for the introduction of the 4-(trifluoromethyl)pyridyl moiety. Its reactivity is dominated by the presence of the bromine atom at the 2-position, which is activated towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen.

A general synthetic approach to trifluoromethylpyridines involves either the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring.^{[7][8]} For **2-Bromo-4-(trifluoromethyl)pyridine**, a common synthetic logic involves the bromination of a suitable 4-(trifluoromethyl)pyridine precursor.



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A logical workflow for the synthesis of **2-Bromo-4-(trifluoromethyl)pyridine**.

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the physicochemical properties of **2-Bromo-4-(trifluoromethyl)pyridine** are not extensively documented in publicly available literature. The data presented in this guide are compiled from chemical supplier safety data sheets and product information. Standard analytical methods, such as differential scanning calorimetry for melting point determination, pycnometry for density, and refractometry for the refractive index, are presumed to be the basis for the reported values.

For the synthesis of related compounds, such as 4-bromo-2,6-bis(trifluoromethyl)pyridine, a general protocol involves the heating of the corresponding hydroxypyridine with a brominating agent like phosphorus tribromide.[9] The reaction progress is typically monitored by thin-layer or gas chromatography, followed by workup and purification via distillation or column chromatography.[10]

Safety and Handling

2-Bromo-4-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[11][12] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated fume hood.[11] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14]

Applications in Research and Development

The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[15] As such, **2-Bromo-4-(trifluoromethyl)pyridine** serves as an important intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][7][15] The bromine atom provides a reactive handle for various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of the 4-(trifluoromethyl)pyridyl scaffold into complex molecules.[15]

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